molecular formula C18H17N3O4 B5636798 N-(2-furylmethyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-(2-furylmethyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No. B5636798
M. Wt: 339.3 g/mol
InChI Key: YULKWCWSBZDLAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds structurally related to "N-(2-furylmethyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide" involves various chemical processes, including catalytic hydrogenation, interaction with enamines, and reactions with methyl(organyl)dichlorosilanes. For instance, catalytic hydrogenation has been used for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, highlighting the importance of efficient, selective, and stable catalytic processes in the synthesis of complex organic molecules (Zhang Qun-feng, 2008).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties and reactivity of chemical compounds. Studies involving X-ray diffraction and NMR spectroscopy provide detailed insights into the molecular geometry, confirming structural hypotheses through empirical data. For example, the molecular and crystal structure of substituted 5-arylcarbamoyl-3-cyano-6-methylpyridine-2(1h)-thiones was elucidated, demonstrating the utility of X-ray crystallographic analysis in determining complex molecular structures (V. D. Dyachenko & A. N. Chernega, 2006).

Chemical Reactions and Properties

The chemical reactions and properties of related compounds indicate a wide range of reactivities and functionalities. The formation of silaheterocyclic benzoxazasiloles through the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes reveals the potential for creating novel heterocyclic compounds with unique properties (N. Lazareva et al., 2017).

Physical Properties Analysis

The physical properties of chemical compounds, such as solubility, melting points, and crystalline structure, are essential for their practical application and handling. For instance, the synthesis and crystal structure analysis of p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside provide valuable information on the compound's crystalline form and potential interactions, crucial for its application in synthetic chemistry (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity with various reagents, stability under different conditions, and potential for forming derivatives, is critical for exploiting a compound's full potential. Research into the reactivity of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide with alkylurea highlights the diverse chemical behavior and the possibility of generating compounds with significant biological activity (Xiao-meng Wang et al., 2015).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-24-14-5-2-4-13(10-14)16-7-8-18(23)21(20-16)12-17(22)19-11-15-6-3-9-25-15/h2-10H,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULKWCWSBZDLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-furylmethyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

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